molecular formula C12H15NO3 B1269145 2-(Tert-butylcarbamoyl)benzoic acid CAS No. 20320-35-8

2-(Tert-butylcarbamoyl)benzoic acid

Cat. No.: B1269145
CAS No.: 20320-35-8
M. Wt: 221.25 g/mol
InChI Key: XCLHANSFIVZGFC-UHFFFAOYSA-N
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Description

2-(Tert-butylcarbamoyl)benzoic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Glucose and Fatty Acid Synthesis

2-(Tert-butylcarbamoyl)benzoic acid, structurally related to p-tert-butylbenzoic acid, has been found to inhibit glucose synthesis by hepatocytes isolated from fasted rats, as well as fatty acid synthesis by hepatocytes isolated from meal-fed rats. The inhibition mechanisms may involve effects on specific enzymes or CoA sequestration (S. McCune et al., 1982).

Crystal Structure Determination

The compound has applications in NMR powder crystallography, as demonstrated in the crystal structure determination of a structurally similar drug (M. Baias et al., 2013).

Molecular Structure Analysis

Molecular structure, vibrational, UV, NMR, and other spectroscopic analyses of compounds related to this compound are significant for understanding the properties of similar compounds. These studies provide valuable insights for the quality control of medicines and drug-receptor interactions (R. Mathammal et al., 2016).

Spectroscopic Properties in Solid State

The spectroscopic properties of lanthanoid benzene carboxylates in the solid state, including derivatives of benzoic acid like p-tert-butylbenzoic acid, are important for understanding their optoelectronic properties (M. Hilder et al., 2009).

Drug Delivery Applications

This compound and its derivatives have potential applications in extended drug delivery systems, as demonstrated in research exploring the use of similar compounds in textile coatings for controlled drug release (Jatupol Junthip et al., 2016).

Environmental Applications

Studies have also explored the role of related compounds in environmental applications, such as the Mn(II)-enhanced oxidation of benzoic acid by Fe(III)/H2O2 systems, which may have implications for the use of this compound in similar processes (Ji Zhao et al., 2014).

Safety and Hazards

The safety information for 2-(Tert-butylcarbamoyl)benzoic acid indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(tert-butylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLHANSFIVZGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352637
Record name 2-[(tert-butylamino)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20320-35-8
Record name 2-[(tert-butylamino)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20320-35-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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